Home > Products > Building Blocks P14485 > 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid - 1638763-74-2

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Catalog Number: EVT-1667264
CAS Number: 1638763-74-2
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

Compound Description: ara-Cadeguomycin is a synthetic analog of the naturally occurring antibiotic cadeguomycin. It is synthesized by glycosylation of a pyrrolo[2,3-d]pyrimidine precursor with a protected arabinofuranosyl chloride [].

Cadeguomycin

Compound Description: Cadeguomycin is a naturally occurring nucleoside analog antibiotic with a pyrrolo[2,3-d]pyrimidine core structure []. It exhibits a similar UV spectrum to other pyrrolo[2,3-d]pyrimidines and possesses a 2-amino-3,4-dihydro-4-oxo-7-beta-D-ribofuranosyl substituent [].

N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-L-glutamic Acid (TNP-351)

Compound Description: TNP-351 is a potent antitumor agent, acting as a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits thymidylate synthase (TS) [, ]. Its structure includes a glutamic acid moiety linked through a benzoyl group to a propyl chain attached to the C-5 position of the pyrrolo[2,3-d]pyrimidine ring.

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic Acid

Compound Description: This compound is a three-atom-bridged analog of TNP-351, designed and synthesized as a potential anticancer agent []. It retains the L-glutamic acid moiety connected via a benzoyl linker, but the bridge between the benzoyl group and the pyrrolo[2,3-d]pyrimidine is shortened compared to TNP-351.

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic Acid

Compound Description: This compound is another three-atom-bridged analog of TNP-351, investigated for its anticancer activity []. It differs from the previous analog by the presence of an additional amino group at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring.

2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives

Compound Description: This series of compounds features a thieno[2,3-d]pyrimidine core with 2,4-diamino substitutions and a carboxylic acid group at position 6 []. They were synthesized by reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various reagents like ethyl mercaptoacetate and methyl N-methylglycinate [].

7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acids

Compound Description: These compounds comprise a pyrrolo[2,3-d]pyrimidine core with an alkyl substituent at the N-7 position, an amino group at C-4, and a carboxylic acid group at C-6 []. They were synthesized and screened for their biological activity, highlighting the exploration of various substitutions on the core structure [].

2-Amino-4-oxo-6-substituted pyrrolo[2,3- d ]pyrimidines with a thienoyl side chain

Compound Description: These compounds were synthesized as substrates for folate receptors (FRs) and the proton-coupled folate transporter (PCFT) []. They feature a 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine core with a thienoyl side chain linked by 4-6 carbon bridges [].

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514)

Compound Description: LY231514 is a novel pyrrolo[2,3-d]pyrimidine-based antifolate currently in clinical trials []. It potently inhibits several folate-requiring enzymes, including TS, DHFR, and GARFT []. LY231514 requires polyglutamation and transport via the reduced folate carrier for optimal cytotoxic potency [].

Benzoyl ring halogenated 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates

Compound Description: This series of compounds are classical 6-5 ring-fused analogs designed as TS inhibitors and antitumor agents []. They contain a pyrrolo[2,3-d]pyrimidine core with a thiobenzoyl-L-glutamic acid substituent at the C-5 position, and a halogen substitution on the benzoyl ring [].

Non-glutamate type pyrrolo[2,3-d]pyrimidine antifolates containing tetrazole congener of glutamic acid

Compound Description: These analogs were designed by replacing either the alpha- or gamma-carboxyl group of the glutamic acid moiety in TNP-351 with a 1H-tetrazole ring []. This modification aimed to improve DHFR inhibitory activity and antitumor effects [].

3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones

Compound Description: These compounds are synthesized via a tandem intramolecular Pinner/Dimroth rearrangement reaction []. The core structure involves a chromeno[2,3-d]pyrimidine fused ring system with various alkyl and aryl substitutions [].

2-amino-6-ethyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates

Compound Description: This series consists of classical and nonclassical analogs designed as dual TS and DHFR inhibitors []. They feature a pyrrolo[2,3-d]pyrimidine core with an ethyl substituent at C-6 and various aryl thiol groups at the C-5 position [].

Novel pyrrolo[2,3-d]pyrimidine antifolates with a trimethylene bridge at position 5

Compound Description: These antifolates were designed with a trimethylene bridge at position 5 of the pyrrolo[2,3-d]pyrimidine ring []. They exhibited potent growth-inhibitory activity against KB and A549 cells, surpassing the activity of methotrexate [].

7-substituted derivatives of N-[4-(2-[2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid (ALIMTA)

Compound Description: This series comprises analogs of ALIMTA (LY231514) with various substituents at the N-7 position []. These were synthesized through a palladium-catalyzed C-C coupling reaction, but proved inactive as inhibitors of cell division [].

7H-pyrrolo [2, 3-d] pyrimidine derivatives as Janus Tyrosine Kinase Inhibitors

Compound Description: This series of compounds is based on the substituted structure of 4-chloro-5-iodo-7Hpyrrolo [2, 3-d] pyrimidine, designed to act as JAK inhibitors for the treatment of autoimmune diseases []. They incorporate a 1-(1-(tert-butoxycarbonyl) piperidin-4-yl cyclopropane-1-carboxylic acid unit linked to substituted thaidiazole and triazole moieties [].

5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates

Compound Description: These compounds, including a classical and a nonclassical analog, were designed as TS inhibitors and antitumor agents []. They feature a 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine core with an arylthio substituent at the C-5 position [].

N5-substituted glutamine analogs of pyrrolo[2,3-d]pyrimidine antifolates

Compound Description: These analogs were synthesized by replacing the glutamic acid moiety of TNP-351 with N5-substituted glutamines []. They exhibited potent DHFR inhibitory activity and growth inhibition against both Meth A cells and MTX-resistant CCRF-CEM cells [].

N(omega)-masked ornithine analogs of pyrrolo[2,3-d]pyrimidine antifolates

Compound Description: These analogs were created by replacing the glutamic acid moiety in TNP-351 with N(omega)-acyl, sulfonyl, carbamoyl, and aryl-2,omega-diaminoalkanoic acids []. These modifications aimed to improve DHFR inhibitory activity and antitumor effects, particularly against methotrexate-resistant cells [].

6-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile and 4,6-diamino-analogue

Compound Description: These compounds are pyrrolo[2,3-d]pyrimidine nucleosides with a 5-cyano group and an amino group at C-6, and an additional amino group at C-4 for the di-amino analog []. Their reactivity towards nucleophilic addition was studied in comparison to Toyocamycin and 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile [].

4-Amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine (Ara-Tubercidin)

Compound Description: Ara-Tubercidin is synthesized through phase transfer glycosylation of a pyrrolo[2,3-d]pyrimidine precursor with a protected arabinofuranosyl bromide []. Its 5'-monophosphate is resistant to deamination by AMP deaminase [].

5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is an O-glycoside synthesized through ribosidation of 5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one []. The UV spectra of this O-glycoside resemble those of 4-Methoxy-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine until acidic conditions cause hydrolysis of the glycosidic bond [].

Pyrrolo [2,3-d] pyrimidine as modulators of KINASES

Compound Description: This broad class of compounds comprises pyrrolo[2,3-d] pyrimidine derivatives designed as kinase modulators, particularly Raf kinases []. The core pyrrolo[2,3-d] pyrimidine scaffold is substituted with diverse groups, including aryl, alkyl, sulfonyl, and amide moieties [].

Relevance: This group of compounds shares the pyrrolo[2,3-d] pyrimidine core with 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. The diverse range of substitutions exemplifies the adaptability of this core structure for targeting various kinases, in contrast to the specific bromine substitution in the target compound. The therapeutic potential extends to melanoma, colorectal cancer, and polycystic kidney disease, highlighting the versatility of this scaffold [].

5-hydroxypyrrolo[2,3-d] pyrimidines

Compound Description: This series of compounds involves a 5-hydroxypyrrolo[2,3-d] pyrimidine core with various substitutions at the N-7 and C-6 positions, including alkyl, phenyl, cyano, and carboxylic acid ester groups []. The hydroxy group allows for further derivatization through methylation, acetylation, and tosylation [].

4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines

Compound Description: This series involves a pyrrolo[2,3-d]pyrimidine core with a (1,3-dihydroxy-2-propoxy)methyl substituent at N-7 and various substitutions at C-4 and C-5 []. They were evaluated for antiproliferative activity against L1210 cells and antiviral activity against human cytomegalovirus and herpes simplex type 1 [].

Fluoroaryl substituted 2-amino-3-cyanopyrroles and pyrrolo[2,3-d]pyrimidines

Compound Description: This series comprises pyrrolo[2,3-d]pyrimidines with fluoroaryl substitutions at various positions, synthesized through Gewald reaction conditions followed by reactions with formamide and formic acid []. These compounds highlight the synthesis and exploration of fluoroaryl-substituted pyrrolo[2,3-d]pyrimidines for potential biological applications.

4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

Compound Description: This compound serves as a key intermediate in the synthesis of N-[4-{2-(2-hydroxy-4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-yl)ethyl}benzoyl]glutamic acid []. It is synthesized through a multi-step process involving the reaction of a pyrimidone derivative with a nitroalkene followed by cyclization [].

7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and 4-aminopyrrolo[2,3-d]pyrimidines

Compound Description: These are two closely related series of compounds, with the 7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines acting as precursors to the 4-aminopyrrolo[2,3-d]pyrimidines through reductive ring cleavage [, ]. Both series feature a pyrrolo[2,3-d]pyrimidine core with various substitutions at C-5 and N-7.

6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines

Compound Description: This series consists of classical and nonclassical analogs designed as potential DHFR inhibitors and antitumor agents []. They feature a 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidine core with an arylthio substituent at the C-6 position [].

7-(s-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-4(3H)-one (7-Deazainosine)

Compound Description: 7-Deazainosine is the 7-deaza derivative of inosine, synthesized through phase transfer glycosylation of a pyrrolo[2,3-d]pyrimidine precursor with a protected D-ribose bromide followed by deprotection steps [].

4-amino-6-bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (MCS-C2)

Compound Description: MCS-C2 is a sangivamycin analog that induces cell cycle arrest and apoptosis in human lung cancer A549 cells []. It exerts its effect through up-regulation of p53 and p21(Cip1), leading to G2 phase arrest, and triggers cytochrome c release from mitochondria, activating caspase-9 and -3, and ultimately leading to PARP cleavage [].

Pipemidic acid, Levofloxacin, and Ciprofloxacin

Compound Description: These three compounds are quinolone-based antibiotics with varying core structures and substitutions []. They were investigated for their corrosion inhibition properties on mild steel in acidic environments [].

Dimethylamide 7-cyclopenthyl-2-(5-piperazine-1-ilpiridine-2-yl-amino)-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic Acid

Compound Description: This compound acts as a CDK4/6 inhibitor and is used in combination with the mTOR inhibitor everolimus for treating cancer []. The combination exhibits a synergistic effect in inhibiting tumor growth [].

Amide derivatives as Raf kinase inhibitors

Compound Description: This group of compounds consists of amide derivatives designed as Raf kinase inhibitors []. They feature a pyrrolo[2,3-d]pyrimidine core linked to various substituted amide moieties, including benzenesulfonamides and propanesulfonamides [].

Triazolopyrrolopyrimidines

Compound Description: This series comprises isomeric triazolopyrrolopyrimidines, specifically 7H-1,2,4-triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and 7H-1,2,4-triazolo[4,3-c]pyrrolo[3,2-e]pyrimidines, synthesized through cyclocondensation reactions with formic acid or triethyl orthoformate []. These compounds explore the synthesis and structural diversity of tricyclic systems incorporating the pyrrolo[2,3-d]pyrimidine core.

(Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate and its thermolysis products

Compound Description: This compound undergoes thermolysis to yield pyrrolo[2,3-c]pyridazines and subsequently pyridazino[3,4-d][1,3]oxazines through reaction with ozone []. These reactions highlight a synthetic route to novel heterocyclic systems derived from pyridazine precursors.

7-Desaza-2'-desoxy-7-methylguanosin

Compound Description: This compound is an isoster of 2′-Desoxy-7-methylguanosin, synthesized through phase-transfer glycosylation followed by deprotection and isomerization steps []. The study explored the synthesis and isomerization behavior of this nucleoside analog.

α-folate receptor specific GARFTase inhibitors

Compound Description: These compounds were designed as α-folate receptor (FRα) specific GARFTase inhibitors with varying chain lengths between the pyrrolo[2,3- d ]pyrimidine and the benzoyl-L-glutamate [].

Overview

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of various protein kinases, including Janus Kinase 3. Its structural formula is C7H4BrN3O2C_7H_4BrN_3O_2, and it is classified under pyrimidine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through several methods:

  1. Cyclization Reactions: A common approach involves the cyclization of appropriate precursors that contain both pyrrole and pyrimidine functionalities. This can include the use of bromo derivatives to introduce the bromine atom at the 5-position of the pyrrolo ring.
  2. Carboxylation: The introduction of the carboxylic acid group can be performed via carboxylation reactions using carbon dioxide in the presence of bases or through the use of carbonyl reagents.
  3. Functional Group Transformations: Subsequent functional group transformations may be necessary to achieve the desired bromination and carboxylation at specific positions on the aromatic ring.

Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid features:

  • Pyrrolo and Pyrimidine Rings: The compound contains a fused bicyclic system comprising a pyrrole and a pyrimidine ring.
  • Bromine Substituent: The presence of a bromine atom at the 5-position contributes to the compound's reactivity and biological activity.
  • Carboxylic Acid Group: The carboxylic acid functional group at the 4-position is crucial for its solubility and interaction with biological targets.

Data from PubChem indicates that its chemical identifiers include CAS Number 1638763-74-2, and it has a molecular weight of approximately 230.03 g/mol .

Chemical Reactions Analysis

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid participates in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, affecting solubility and reactivity in different environments.
  3. Condensation Reactions: It can also engage in condensation reactions with amines or alcohols to form amides or esters, respectively.

These reactions are critical for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid primarily involves its role as an inhibitor of Janus Kinase 3. By inhibiting this enzyme, the compound disrupts signaling pathways involved in immune responses and inflammation. This action is particularly relevant in diseases where modulation of the immune system is beneficial, such as autoimmune disorders and certain cancers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid include:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in polar solvents such as water and methanol due to its carboxylic acid group.
  • Melting Point: Specific melting point data may vary but is generally within a range typical for similar compounds.

These properties influence its handling during synthesis and application in research settings.

Applications

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific uses:

  1. Pharmaceutical Development: It serves as a lead compound in developing new therapeutics targeting Janus Kinase pathways for conditions like rheumatoid arthritis, lupus, and other inflammatory diseases.
  2. Biochemical Research: Researchers utilize this compound to study kinase inhibition mechanisms and their implications in cellular signaling.
  3. Drug Design: Its structure provides a scaffold for designing more potent analogs with improved selectivity and efficacy against specific targets.

Properties

CAS Number

1638763-74-2

Product Name

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

BUQMKBUEOFOPST-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)Br

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.